

ADL-5859 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188 Get Quote

Technical Guide: ADL-5859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5859 hydrochloride is a potent and selective second-generation non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its analgesic properties, particularly in the context of chronic inflammatory and neuropathic pain. A key characteristic of ADL-5859 is its nature as a biased agonist, preferentially activating G-protein signaling pathways over the β -arrestin pathway. This biased agonism is hypothesized to contribute to a favorable side-effect profile compared to traditional opioid analgesics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ADL-5859 hydrochloride** is provided below.

Property	Value
CAS Number	850173-95-4
Molecular Formula	C24H28N2O3 · HCl
Molecular Weight	429.0 g/mol



Pharmacology Mechanism of Action

ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission.

Biased Agonism

ADL-5859 exhibits biased agonism, favoring the G-protein signaling pathway over the recruitment of β -arrestin.[1] This is a significant feature, as the β -arrestin pathway is often associated with the development of tolerance and other adverse effects of opioid agonists. By minimizing β -arrestin recruitment, ADL-5859 may offer a therapeutic advantage.

In Vitro Activity

The in vitro activity of ADL-5859 has been characterized in various assays.

Assay	Parameter	Value
Delta-Opioid Receptor Binding	Ki	0.84 nM
Functional Activity	EC50	20 nM
hERG Channel Inhibition	IC50	78 μM
CYP2D6 Inhibition	IC50	43 μΜ

Experimental Protocols In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of chronic inflammation.

 Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized and persistent inflammation.



- Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a
 mechanical stimulus is measured using von Frey filaments.[1] An increase in the paw
 withdrawal threshold following drug administration indicates an analgesic effect.[2][3][4][5]
- ADL-5859 Administration: ADL-5859 is typically administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.[1]
- Timeline: Mechanical allodynia is established over several days following CFA injection, and the effects of ADL-5859 are assessed at various time points post-dosing.[1]

This model mimics chronic neuropathic pain resulting from nerve damage.

- Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[1][6][7][8]
- Assessment of Mechanical Allodynia: Similar to the CFA model, mechanical sensitivity is
 quantified by measuring the paw withdrawal threshold using von Frey filaments on the
 lateral, sural nerve-innervated aspect of the paw.[1][6]
- ADL-5859 Administration: Oral administration of ADL-5859 at doses of 10-30 mg/kg has been shown to be effective in this model.[1]
- Timeline: Neuropathic pain develops within days of the surgery, and the analgesic effects of the compound are evaluated at specific time points after administration.

In Vitro Assays

This assay determines the binding affinity of a compound to the delta-opioid receptor.

- Radioligand: [3H]naltrindole, a selective delta-opioid receptor antagonist, is commonly used.
 [9][10]
- Preparation: Membranes are prepared from cells or tissues expressing the delta-opioid receptor.
- Procedure: Membranes are incubated with a fixed concentration of [3H]naltrindole and varying concentrations of the test compound (e.g., ADL-5859).



- Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
- Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

This functional assay measures the activation of G-proteins following receptor agonism.

- Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog, [35S]GTPγS, is used to quantify this exchange.[11][12][13] [14]
- Procedure: Cell membranes expressing the delta-opioid receptor are incubated with the test compound, GDP, and [35S]GTPyS.
- Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.
- Analysis: An increase in [35S]GTPγS binding indicates G-protein activation, and the potency (EC₅₀) and efficacy (Emax) of the agonist can be determined.

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

- Procedure: Cells expressing the delta-opioid receptor are first stimulated with forskolin to increase basal cAMP levels. The cells are then treated with the test agonist.
- Detection: Intracellular cAMP levels are measured using various methods, such as enzymelinked immunosorbent assay (ELISA) or commercially available kits.
- Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi/ocoupled receptor agonism.

Pharmacokinetics

Pharmacokinetic studies in preclinical species provide insights into the absorption, distribution, metabolism, and excretion of ADL-5859.

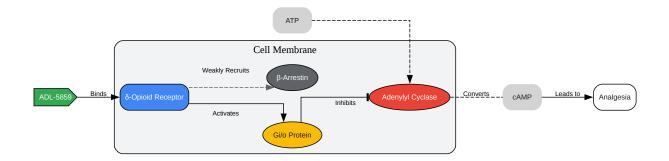


Species	Parameter	Value	Route of Administration
Rat	Half-life (t ₁ / ₂)	5.1 hours[1]	Oral (p.o.)

Clinical Development

ADL-5859 has been evaluated in clinical trials for the treatment of pain. A notable Phase 2a trial (NCT00603265) investigated its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[15] The study was a randomized, double-blind, placebo- and active-controlled trial.[15] The primary outcome measure was the change from baseline in the daily average pain score on the Numeric Pain Rating Scale (NPRS).[15]

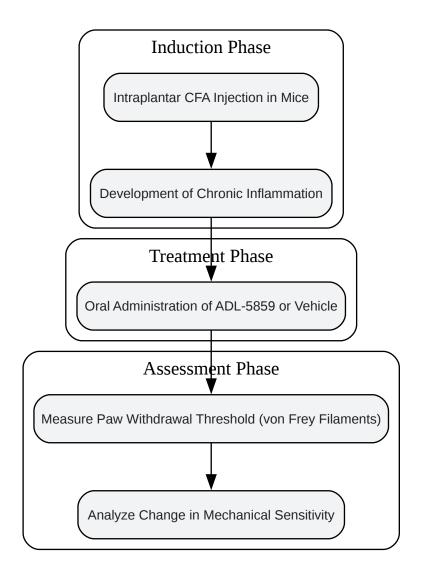
Signaling Pathway and Experimental Workflow Diagrams



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Caption: ADL-5859 biased agonism at the delta-opioid receptor.





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Caption: Workflow for CFA-induced inflammatory pain model.

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Foundational & Exploratory





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